5-Hydroxydopamine hydrochloride

Catalog No.
S614665
CAS No.
5720-26-3
M.F
C8H12ClNO3
M. Wt
205.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hydroxydopamine hydrochloride

CAS Number

5720-26-3

Product Name

5-Hydroxydopamine hydrochloride

IUPAC Name

2-(3,4,5-trihydroxyphenyl)ethylazanium;chloride

Molecular Formula

C8H12ClNO3

Molecular Weight

205.64 g/mol

InChI

InChI=1S/C8H11NO3.ClH/c9-2-1-5-3-6(10)8(12)7(11)4-5;/h3-4,10-12H,1-2,9H2;1H

InChI Key

WSZSSLCEWCKAKU-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1O)O)O)CCN.Cl

Synonyms

5-hydroxydopamine, 5-hydroxydopamine hydrobromide, 5-hydroxydopamine hydrochloride

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)CC[NH3+].[Cl-]

In vivo model of Parkinson's disease (PD):

One of the most well-established applications of 5-Hydroxydopamine hydrochloride (5-OHDA) in scientific research is its use in creating an in vivo model of Parkinson's disease (PD) in animals, primarily rodents. 5-OHDA selectively targets and destroys dopaminergic neurons in specific brain regions, particularly the substantia nigra, which are known to be progressively lost in PD patients []. This targeted destruction mimics the neuropathological hallmark of PD, leading to motor deficits like bradykinesia (slowness of movement), rigidity, and tremors []. Studying these animals allows researchers to investigate the mechanisms underlying PD progression, test potential neuroprotective and therapeutic interventions, and gain valuable insights into the disease [].

Neurotoxicity studies:

Beyond PD research, 5-OHDA is also used in various neurotoxicity studies to understand how different factors or compounds can damage neurons. Researchers can administer 5-OHDA to brain cells in culture or directly inject it into specific brain regions in animals to observe its effects on neuronal survival, function, and morphology []. This allows them to investigate potential neurotoxic mechanisms of various environmental toxins, drugs, or disease processes, contributing to the development of strategies to prevent or mitigate neuronal damage.

Investigation of other neurological disorders:

While primarily used in PD research, 5-OHDA has also been employed in exploring other neurological disorders with potential dopaminergic involvement. These include Lewy body dementia, Huntington's disease, and schizophrenia []. By studying the effects of 5-OHDA in different brain regions and cell types associated with these disorders, researchers can gain insights into the role of dopamine systems and potential therapeutic targets.

5-Hydroxydopamine hydrochloride is a chemical compound with the formula C8_8H12_{12}ClNO3_3. It is a derivative of dopamine, characterized by the presence of an additional hydroxyl group at the 5-position of the aromatic ring. This compound is a beige solid that is hygroscopic and soluble in water. It belongs to the class of catecholamines, which are important biological molecules involved in various physiological processes, including neurotransmission and hormonal regulation .

Typical of phenolic compounds. It can undergo oxidation, forming quinonoid structures, which are crucial for its biological activity. Additionally, it can react with bases to form salts and can participate in electrophilic substitution reactions due to the electron-rich nature of its hydroxyl groups. The compound also exhibits weak acid properties, reacting with strong bases to produce heat, although less than typical inorganic acids .

5-Hydroxydopamine hydrochloride is primarily known for its neurotoxic effects on dopaminergic neurons. It is commonly used in research to induce Parkinsonian symptoms in animal models by selectively damaging dopaminergic pathways. The compound mimics dopamine's action but can lead to oxidative stress and neuronal death when administered at certain concentrations. Its ability to generate reactive oxygen species contributes to its neurotoxic profile .

The synthesis of 5-hydroxydopamine hydrochloride typically involves the hydroxylation of dopamine or similar precursors using various reagents. Common methods include:

  • Hydroxylation using Hydrogen Peroxide: Dopamine can be treated with hydrogen peroxide in the presence of a catalyst to introduce an additional hydroxyl group.
  • Chemical Modification: The compound can be synthesized from 6-hydroxydopamine through selective reduction or substitution reactions.
  • Enzymatic Methods: Certain enzymes can facilitate the conversion of dopamine to 5-hydroxydopamine under controlled conditions, providing a more specific synthesis route .

5-Hydroxydopamine hydrochloride has several applications in both research and clinical settings:

  • Neuroscience Research: It is widely used in experimental models to study Parkinson's disease and other neurodegenerative disorders due to its selective neurotoxic effects on dopaminergic neurons.
  • Pharmaceutical Development: The compound serves as a tool for developing drugs targeting dopamine receptors or for creating protective agents against oxidative stress in neuronal tissues.
  • Biomaterials: Recent studies have explored its use in creating bioinks for 3D bioprinting applications, leveraging its adhesive properties for tissue engineering .

Studies on 5-hydroxydopamine hydrochloride have focused on its interactions with various biological systems:

  • Neurotoxicity Studies: Research has shown that this compound interacts with dopaminergic neurons, leading to cell death through oxidative stress mechanisms.
  • Receptor Binding Studies: Investigations into how 5-hydroxydopamine binds to dopamine receptors have provided insights into its potential therapeutic applications and side effects.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized within biological systems has implications for its use in drug development and toxicity assessments .

Several compounds share structural similarities with 5-hydroxydopamine hydrochloride, including:

Compound NameStructure SimilarityUnique Properties
Dopamine hydrochlorideParent compoundNeurotransmitter with less neurotoxic effects
6-Hydroxydopamine hydrochlorideHydroxylated analogMore potent neurotoxin; used for similar studies
3,4-DihydroxyphenylalanineCatecholaminePrecursor to neurotransmitters; less toxic
NorepinephrineCatecholamineFunctions as a hormone and neurotransmitter

5-Hydroxydopamine hydrochloride is unique due to its specific neurotoxic effects on dopaminergic neurons, distinguishing it from other catecholamines that may not exhibit such pronounced toxicity under similar conditions .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

205.0505709 g/mol

Monoisotopic Mass

205.0505709 g/mol

Heavy Atom Count

13

Related CAS

1927-04-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5720-26-3

Dates

Modify: 2023-08-15

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